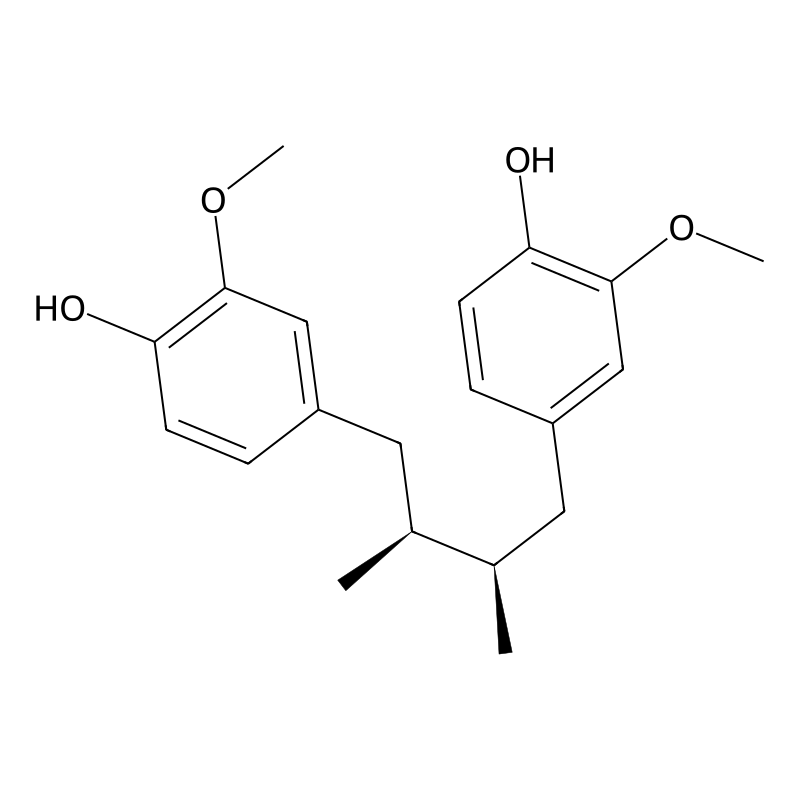Dihydroguaiaretic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory properties:
MDGA exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators and reactive oxygen species (ROS) in various cell types, including human neutrophils [2]. This suggests its potential role in managing inflammatory diseases like asthma and acute respiratory distress syndrome (ARDS) [2, 3].
Anti-cancer properties:
Studies have shown MDGA's ability to suppress the growth and proliferation of various cancer cell lines [4]. The mechanisms underlying this effect are still being explored, but some studies suggest MDGA might induce cell death through multiple pathways [4].
Antibacterial properties:
MDGA demonstrates antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics [5, 6]. This characteristic makes it a potential candidate for developing novel antimicrobial agents to combat antibiotic resistance.
Neuroprotective properties:
MDGA exhibits neuroprotective effects by reducing oxidative stress and protecting neurons from damage [7, 8]. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Additional resources:
Dihydroguaiaretic acid is a naturally occurring compound classified as a lignan, specifically a phenylpropane dimer. It is primarily derived from the creosote bush (Larrea tridentata), which is known for its medicinal properties. The molecular formula of dihydroguaiaretic acid is C20H26O4, and it features a unique structure characterized by a bond between positions C8 and C8′ of the phenylpropane units. This compound has garnered interest due to its potential health benefits, particularly in the realms of antioxidant and anti-inflammatory activities.
MDGA's primary mechanism of action involves its antioxidant activity. It scavenges free radicals, preventing oxidative damage to cells and biomolecules. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes.
- Skin and Eye Irritation: Direct contact may cause irritation.
- Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.
- Mutagenicity: Some studies suggest potential mutagenic activity, requiring further investigation.
The biological activities of dihydroguaiaretic acid have been extensively studied. It exhibits:
- Antioxidant Properties: It scavenges free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects: By inhibiting 5-lipoxygenase, it may help alleviate inflammatory responses.
- Potential Antimicrobial Activity: Certain derivatives of dihydroguaiaretic acid have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis .
In animal studies, dihydroguaiaretic acid has been observed to enhance lifespan and exhibit protective effects against various diseases.
Dihydroguaiaretic acid can be synthesized through several methods:
- Extraction from Natural Sources: The primary method involves extracting the compound from the creosote bush using organic solvents.
- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving phenolic compounds and appropriate reagents to form the lignan structure.
Dihydroguaiaretic acid has several applications:
- Nutritional Supplements: Due to its antioxidant properties, it is often included in dietary supplements aimed at promoting health.
- Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.
- Cosmetics: The compound's antioxidant characteristics are beneficial in skincare formulations.
Research on dihydroguaiaretic acid has revealed significant interactions with various biological systems:
- Protein Binding: A high degree of protein binding in plasma limits its bioavailability but enhances its therapeutic potential .
- Toxicological Studies: Chronic exposure has been linked to renal and hepatic toxicity, necessitating careful consideration in therapeutic applications .
Several compounds share structural and functional similarities with dihydroguaiaretic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Properties | Unique Aspects |
|---|---|---|---|
| Nordihydroguaiaretic Acid | Lignan | Antioxidant, anti-inflammatory | Derived from Larrea tridentata, widely studied for health benefits. |
| Masoprocol | Lignan | Antineoplastic | Specifically used for skin growths caused by sun exposure. |
| Secoisolariciresinol | Lignan | Antioxidant, potential anticancer | Found in flaxseeds; known for estrogenic activity. |
| Enterodiol | Enterolignan | Antioxidant | Produced by intestinal bacteria from lignans; significant health effects. |
Dihydroguaiaretic acid stands out due to its specific actions on 5-lipoxygenase and its unique source from the creosote bush, differentiating it from other similar compounds that may not exhibit the same range of biological activities or sources.








